molecular formula C9H8NaO4 B1260014 Aspirin sodium CAS No. 493-53-8

Aspirin sodium

Cat. No. B1260014
Key on ui cas rn: 493-53-8
M. Wt: 203.15 g/mol
InChI Key: DCNFJXWUPHHBKG-UHFFFAOYSA-N
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Patent
US04003999

Procedure details

A cold solution (10° C.) of sodium acetylsalicylate was prepared by adding 34.6 gms. of sodium carbonate hydrate and 100 gms. of aspirin to 600 ml. of distilled water stirring until all solids had dissolved and using an additional 320 ml. of distilled water to wash down the walls of the container. Twenty-five gms. of instant tea was added with stirring until the tea dissolved. To 750. ml. of cold distilled water (5° C.) was added 250 ml. of the aspirin-tea solution and 20 ml. of glacial acetic acid. After a period of one hour the remaining aspirin-tea solution was added in 50 ml. portions with glacial acetic acid being added after each addition, the first amount being 4.0 ml. and increasing each addition by 1.0 ml.; a stirring period of 10 minutes occurred between each addition. The coprecipitate was allowed to settle, the supernatant was decanted, the coprecipitate was washed with glycine buffer solution and collected by filtration. After air drying, the product weighted 79.2 gms. Analysis of the coprecipitate showed it contained 95.3% aspirin, 4.17% tea constituent, 0.03% salicylic acid and 0.50% water.
Name
sodium carbonate hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
sodium acetylsalicylate

Identifiers

REACTION_CXSMILES
O.C(=O)([O-])[O-].[Na+:6].[Na+].[CH3:8][C:9]([O:11][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:17]=1[C:18]([OH:20])=[O:19])=[O:10]>O>[C:9]([O:11][C:12]1[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:18]([O-:20])=[O:19])(=[O:10])[CH3:8].[Na+:6] |f:0.1.2.3,6.7|

Inputs

Step One
Name
sodium carbonate hydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OC=1C=CC=CC1C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring until the tea
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding 34.6 gms
WASH
Type
WASH
Details
of distilled water to wash down the walls of the container
ADDITION
Type
ADDITION
Details
of instant tea was added
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
DISTILLATION
Type
DISTILLATION
Details
of cold distilled water (5° C.)
ADDITION
Type
ADDITION
Details
was added 250 ml
ADDITION
Type
ADDITION
Details
After a period of one hour the remaining aspirin-tea solution was added in 50 ml
Duration
1 h
ADDITION
Type
ADDITION
Details
portions with glacial acetic acid being added
ADDITION
Type
ADDITION
Details
after each addition
TEMPERATURE
Type
TEMPERATURE
Details
and increasing
ADDITION
Type
ADDITION
Details
each addition by 1.0 ml
ADDITION
Type
ADDITION
Details
a stirring period of 10 minutes occurred between each addition
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the supernatant was decanted
WASH
Type
WASH
Details
the coprecipitate was washed with glycine buffer solution
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
After air drying

Outcomes

Product
Name
sodium acetylsalicylate
Type
product
Smiles
C(C)(=O)OC=1C(C(=O)[O-])=CC=CC1.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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